molecular formula C23H20ClN5O3 B6131360 7-(4-CHLOROPHENYL)-8-(2-HYDROXY-2-PHENYLETHYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE

7-(4-CHLOROPHENYL)-8-(2-HYDROXY-2-PHENYLETHYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE

Cat. No.: B6131360
M. Wt: 449.9 g/mol
InChI Key: SOXULTFYCWMQCJ-UHFFFAOYSA-N
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Description

7-(4-CHLOROPHENYL)-8-(2-HYDROXY-2-PHENYLETHYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a chlorophenyl group, a hydroxy-phenylethyl group, and a dimethyl-imidazo-purine core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-CHLOROPHENYL)-8-(2-HYDROXY-2-PHENYLETHYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the imidazo-purine core, followed by the introduction of the chlorophenyl and hydroxy-phenylethyl groups. Key reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the risk of contamination. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is crucial for monitoring the synthesis process and verifying the final product’s structure.

Chemical Reactions Analysis

Types of Reactions

7-(4-CHLOROPHENYL)-8-(2-HYDROXY-2-PHENYLETHYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but typically involve specific solvents, temperatures, and reaction times.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while substitution of the chlorine atom with an amine results in an amine derivative.

Scientific Research Applications

7-(4-CHLOROPHENYL)-8-(2-HYDROXY-2-PHENYLETHYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7-(4-CHLOROPHENYL)-8-(2-HYDROXY-2-PHENYLETHYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. For instance, the compound may inhibit a particular enzyme, thereby blocking a metabolic pathway and exerting a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-BROMOPHENYL)-8-(2-HYDROXY-2-PHENYLETHYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
  • 7-(4-METHOXYPHENYL)-8-(2-HYDROXY-2-PHENYLETHYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE

Uniqueness

The uniqueness of 7-(4-CHLOROPHENYL)-8-(2-HYDROXY-2-PHENYLETHYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research.

Properties

IUPAC Name

7-(4-chlorophenyl)-6-(2-hydroxy-2-phenylethyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O3/c1-26-20-19(21(31)27(2)23(26)32)29-12-17(14-8-10-16(24)11-9-14)28(22(29)25-20)13-18(30)15-6-4-3-5-7-15/h3-12,18,30H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXULTFYCWMQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CC(C4=CC=CC=C4)O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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